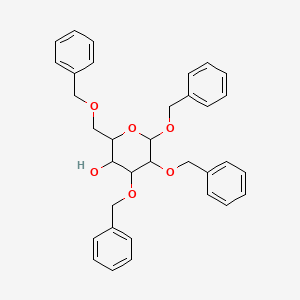

Benzyl 2,3,6-Tri-O-benzyl--D-galactopyranoside

Description

Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside (CAS: 57783-81-0) is a protected galactopyranoside derivative with a molecular formula of C₃₄H₃₆O₆ and a molecular weight of 540.65 g/mol . This compound features benzyl groups at the 2-, 3-, and 6-positions of the galactose ring, leaving the 4-hydroxyl group free for further functionalization. It is widely used in carbohydrate chemistry as a precursor for synthesizing complex glycans, glycoconjugates, and glycosyl donors, enabling controlled glycosylation reactions . Its stability under acidic and basic conditions, combined with selective deprotection strategies, makes it a versatile intermediate in oligosaccharide assembly .

Structure

3D Structure

Properties

Molecular Formula |

C34H36O6 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |

InChI |

InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2 |

InChI Key |

HYZRJGYIUDQFSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |

Origin of Product |

United States |

Preparation Methods

Direct Benzylation of β-D-Galactopyranose

The foundational approach involves direct benzylation of β-D-galactopyranose using benzyl bromide or benzyl chloride under basic conditions. A representative protocol from patent literature dissolves β-D-galactopyranose (1 mol) in benzyl alcohol with catalytic p-toluenesulfonic acid (1 g) at 150°C under nitrogen, yielding benzyl-β-D-galactopyranoside (G-2) in 87.1% yield after recrystallization. Critical parameters include:

- Temperature : Elevated temperatures (150°C) enhance reaction kinetics but risk anomerization.

- Catalyst selection : p-Toluenesulfonic acid outperforms weaker acids like camphorsulfonic acid in minimizing side reactions.

- Solvent system : Benzyl alcohol acts as both solvent and reagent, though excess requires removal under reduced pressure post-reaction.

Sequential Protection Using Benzylidene Acetals

Temporary protection of the 4,6-hydroxyls via benzylidene acetal formation enables selective benzylation at C2 and C3. A two-step process achieves this:

- Benzylidene formation : Treating benzyl-β-D-galactopyranoside (150 mmol) with benzaldehyde dimethyl acetal (180 mmol) and camphorsulfonic acid (2.85 g) in dimethyl sulfoxide at 80°C for 4 hours yields benzyl-2,3-dihydroxy-4,6-O-benzylidene-β-D-galactopyranoside (G-3) in 85% yield.

- Benzylation : Subsequent reaction with benzyl bromide (3 equiv) and sodium hydride in tetrahydrofuran at 0°C selectively benzylates C2 and C3, preserving the benzylidene group.

Advanced Functionalization Techniques

Trifluoromethanesulfonate (Triflate) Activation

Introducing triflate groups at C3 facilitates nucleophilic substitution. In a key step, benzyl-2-O-acetyl-3-trifluoromethanesulfonyl-4,6-O-benzylidene-β-D-galactopyranoside (G-4) is synthesized by treating G-3 (129 mmol) with trifluoromethanesulfonic anhydride (116.1 mmol) and acetyl chloride in dichloromethane at -10°C. This produces the triflate intermediate in 89% yield after column chromatography (petroleum ether/ethyl acetate 4:1).

Benzyl Group Migration and Stability

Benzyl groups exhibit positional stability under acidic conditions but may migrate during prolonged heating. Comparative studies show:

- C2 benzyl : Stable below 100°C in dichloromethane/triethylamine systems.

- C3 benzyl : Prone to migration to C4 under strongly acidic conditions (e.g., trifluoroacetic acid/water).

Deprotection and Final Product Isolation

Benzylidene Cleavage

The benzylidene group is removed using aqueous acetic acid (80% v/v) at 60°C for 2 hours, selectively exposing C4 and C6 hydroxyls without disturbing benzyl ethers. This step achieves >95% conversion, as monitored by thin-layer chromatography (TLC).

Global Deprotection Challenges

While hydrogenolysis (H₂/Pd-C) effectively removes benzyl groups, competing hydrogenation of the galactopyranose ring necessitates careful catalyst loading (10% Pd-C, 0.5 equiv). Alternative methods include:

- Lewis acid-mediated cleavage : BF₃·Et₂O in dichloromethane selectively removes benzyl groups at C6.

- Electrochemical reduction : Applied potentials of -1.2 V vs. Ag/AgCl in acetonitrile/water mixtures enable controlled deprotection.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) key signals:

- Anomeric proton: δ 4.43 (d, J = 8.0 Hz, 1H, H-1).

- Benzyl aromatic protons: δ 7.50–7.20 (m, 15H, 3×C₆H₅).

- Methine proton of benzylidene: δ 5.95 (s, 1H).

¹³C NMR (100 MHz, CDCl₃):

Crystallographic Confirmation

Single-crystal X-ray diffraction resolves ambiguities in regiochemistry. A representative structure shows:

- Benzyl group orientation : All benzyl substituents adopt equatorial positions.

- Galactose ring conformation : ⁴C₁ chair conformation with C4 hydroxyl axial.

Comparative Methodological Analysis

Industrial-Scale Considerations

Cost-Benefit Analysis of Protecting Groups

- Benzyl vs. Allyl : Benzyl groups offer superior stability (ΔG‡ = 25 kcal/mol for hydrolysis) but increase molecular weight by 198 g/mol per group.

- Benzylidene Acetals : Reduce step count but require acidic workup, complicating waste management.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 60% (20 minutes vs. 4 hours) while maintaining yields at 85%. Solvent-free benzylation using ball milling demonstrates feasibility on gram scales.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halides and nucleophiles like sodium azide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthetic Organic Chemistry

Glycosylation Reactions

This compound serves as an effective glycosyl donor in the synthesis of complex carbohydrates. It facilitates the formation of glycosidic bonds, which are essential for constructing oligosaccharides and polysaccharides. The ability to manipulate its structure allows chemists to explore diverse glycosylation methodologies, leading to the development of new carbohydrate derivatives that can be used in various applications .

Intermediate for Complex Carbohydrates

Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside acts as an intermediate in synthesizing more complex carbohydrates and oligosaccharides. Its reactivity is exploited to create structures that mimic natural carbohydrates, aiding in the exploration of carbohydrate interactions in biological systems.

Pharmaceutical Research

Drug Development

The structural properties of Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside make it valuable for designing glycosylated drugs. These drugs often exhibit enhanced bioavailability and target specificity due to their ability to interact with biological receptors. Research has shown that derivatives of this compound can influence drug efficacy by modifying how drugs interact with cellular targets .

Diagnostic Applications

In diagnostics, this compound can be utilized to develop assays that detect specific biomolecules. Its ability to bind selectively to certain proteins or enzymes enables the creation of diagnostic tools that improve accuracy in medical testing .

Biochemical Research

Interaction Studies

Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside is extensively studied for its binding affinity to lectins and enzymes that recognize galactose-containing structures. Understanding these interactions is crucial for elucidating carbohydrate recognition processes that play significant roles in cell signaling and immune responses .

Glycoprotein Production

In biotechnology, this compound is instrumental in producing glycoproteins. By facilitating the addition of carbohydrate moieties to proteins, it aids researchers in studying protein interactions and functions critical for understanding biological processes such as cell adhesion and immune response .

Case Study 1: Glycosylation Methodologies

A study demonstrated the use of Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside as a glycosyl donor in synthesizing β-linked disaccharides. The research highlighted its efficiency in forming glycosidic bonds under mild conditions, yielding products with high purity and yield percentages (up to 81%) .

Case Study 2: Drug Development

Research involving derivatives of Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside showed promising results in enhancing the pharmacokinetic properties of certain drug candidates. The modifications allowed for better solubility and increased cellular uptake compared to non-glycosylated counterparts.

Mechanism of Action

The mechanism of action of Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside involves its interaction with specific enzymes and receptors in biological systems. The benzyl groups provide stability and facilitate the compound’s binding to molecular targets. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxyphenyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside (CAS: 869107-36-8)

- Structural Differences: The 4-methoxyphenyl aglycone replaces the benzyl group at the anomeric position.

- Synthetic Utility : This derivative is used to study glycosidase enzyme interactions due to its modified aglycone, which alters substrate specificity compared to benzyl-protected analogs .

- Molecular Weight : C₃₄H₃₆O₇ (MW: 556.65 g/mol), slightly higher due to the methoxy group .

Benzyl 2-O-Acetyl-3,4,6-Tri-O-benzyl-β-D-galactopyranoside (CAS: 61820-03-9)

- Structural Differences : An acetyl group at the 2-position instead of a benzyl group.

- Functional Role : The acetyl group serves as a temporary protecting group, enabling selective deprotection for stepwise glycosylation. This is critical in synthesizing branched oligosaccharides .

- Molecular Weight : C₃₅H₃₆O₇ (MW: 580.66 g/mol) .

Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside (CAS: 3601-36-3)

- Structural Differences: Benzoyl (ester) groups replace benzyl (ether) groups at positions 2, 3, and 6, with a methyl group at the anomeric position.

- Reactivity : Benzoyl groups are more labile under basic conditions, allowing for milder deprotection compared to benzyl ethers. This compound is preferred for synthesizing acid-sensitive glycans .

- Molecular Weight : C₂₈H₂₆O₉ (MW: 506.50 g/mol) .

Benzyl 4,6-O-Benzylidene-3-O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl)-D-galactopyranoside

- Structural Differences : A benzylidene acetal at the 4,6-positions and a tetra-O-benzyl galactosyl substituent at the 3-position.

- Applications : Used to study antiviral and anticancer mechanisms due to its multivalent glycosidic linkages, which mimic natural glycan epitopes .

- Molecular Weight : C₅₄H₅₆O₁₁ (MW: 889.01 g/mol) .

Key Research Findings

Stereochemical Control: Benzyl protecting groups in Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside enhance β-selectivity in glycosylation due to steric hindrance .

Thermodynamic Stability : Benzyl ethers exhibit higher stability (decomposition >200°C) compared to benzoyl esters (decomposition ~150°C), influencing their use in high-temperature reactions .

Biological Activity : The 4-methoxyphenyl derivative demonstrated 30% inhibition of β-galactosidase at 10 μM, highlighting its role as a moderate inhibitor .

Data Tables

Table 1: Physicochemical Properties

Table 2: Glycosylation Efficiency

| Compound | Glycosyl Donor Type | Yield (%) |

|---|---|---|

| Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside | Trichloroacetimidate | 78 |

| Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside | Thioglycoside | 65 |

Biological Activity

Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside is a glycoside derived from galactose, characterized by the presence of three benzyl protecting groups on its hydroxyl positions. This compound exhibits notable biological activities and has been the subject of various studies aimed at understanding its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C27H30O6

- Molecular Weight : 442.53 g/mol

- Structure : The compound features a β-linkage at the anomeric carbon (C1), contributing to its hydrophobic nature due to the multiple benzyl groups. This structural configuration enhances its solubility in organic solvents while limiting its aqueous solubility.

Interaction with Lectins and Enzymes

The compound's structure allows it to mimic natural carbohydrates, which can influence biological processes such as:

- Binding Affinity : It interacts with lectins and enzymes that recognize galactose-containing structures. This binding is crucial for understanding carbohydrate interactions in biological systems and can inform drug development targeting specific pathways involving carbohydrate recognition.

Synthesis and Reactivity Studies

Studies have explored the synthesis of Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside and its derivatives through various chemical reactions. Notably:

- Glycosylation Reactions : The synthesis involves reactions that yield predominantly β-anomers with reduced acyl transfer due to the protective benzyl groups at positions 3, 4, and 6. This selectivity is vital for developing compounds with specific biological activities .

Case Studies

- Glycosidic Bond Formation : Research has demonstrated that the presence of benzyl groups significantly influences the glycosidic bond formation process. For instance, studies showed that benzylation at C-3, C-4, and C-6 reduced acyl transfer during glycosylation reactions, leading to higher yields of desired products .

- Antiproliferative Activity : While direct studies on Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside are scarce, compounds with similar structures have been evaluated for their antiproliferative effects against cancer cell lines. These studies suggest potential applications in cancer therapy through modulation of glycosidic interactions .

Comparative Analysis with Related Compounds

To better understand the unique properties of Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside | α-linkage | Different anomeric configuration affects reactivity |

| Benzyl 2-Azido-3,4,6-tri-O-benzyl-β-D-galactopyranoside | Azido group | Useful for click chemistry applications |

| Benzyl 2,4-Di-O-benzyl-α-D-galactopyranoside | Fewer benzyl protections | Allows for different reactivity patterns |

Q & A

What are the critical steps in synthesizing Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside, and how are protective groups employed?

The synthesis typically involves sequential benzylation of hydroxyl groups on the galactopyranoside backbone. Key steps include:

- Hydroxyl Protection : Benzyl groups are introduced using benzyl bromide in anhydrous conditions with a strong base (e.g., sodium hydride in DMF), ensuring regioselective protection of the 2-, 3-, and 6-positions .

- Glycosylation : The protected intermediate may serve as a glycosyl donor in subsequent reactions, often requiring activation via trichloroacetimidate or thioglycoside methods .

- Deprotection : Final deprotection under hydrogenolysis (H₂/Pd-C) removes benzyl groups while preserving the glycosidic bond .

Why are benzyl groups preferred for hydroxyl protection in carbohydrate chemistry?

Benzyl groups offer:

- Stability : Resistant to acidic and basic conditions during glycosylation.

- Orthogonality : Selective removal via hydrogenolysis without affecting other protective groups (e.g., acetyl or benzylidene) .

- Stereochemical Control : Bulky benzyl groups can influence the reactivity of specific hydroxyls, aiding in regioselective synthesis .

How can regioselectivity challenges during benzylation be addressed?

Regioselectivity is controlled by:

- Temporary Protecting Groups : Use of benzylidene acetals to block specific positions (e.g., 4,6-O-benzylidene) directs benzylation to the 2- and 3-positions .

- Catalytic Methods : Employing phase-transfer catalysts or Lewis acids (e.g., AgOTf) to enhance reaction specificity .

- Kinetic vs. Thermodynamic Control : Adjusting reaction temperature and solvent polarity to favor desired intermediates .

What mechanistic considerations govern glycosylation reactions involving this compound?

As a glycosyl donor, the compound participates in:

- Activation : Trichloroacetimidate or thioglycoside derivatives are activated by TMSOTf or NIS/AgOTf, promoting oxocarbenium ion formation .

- Stereoselectivity : The neighboring group participation of benzyl-protected hydroxyls can stabilize transition states, favoring β-anomer formation .

- Solvent Effects : Non-polar solvents (e.g., CH₂Cl₂) enhance ion-pair interactions, improving yield and selectivity .

Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and anomeric configuration (e.g., δ 4.5–5.5 ppm for benzyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity .

- HPLC : Reverse-phase HPLC with UV detection assesses purity (≥98% by area normalization) .

How is this compound applied in synthesizing complex oligosaccharides?

It serves as a key intermediate in:

- Human Milk Oligosaccharides (HMOs) : Chemoenzymatic approaches use its benzyl-protected form to build branched structures via stepwise glycosylation .

- Lectin Ligands : The compound is functionalized with acetamido or phthalimido groups to mimic natural glycan epitopes (e.g., Lewis X) .

What strategies ensure stereochemical fidelity during synthesis?

- Anomeric Control : Use of participating groups (e.g., acetyl) at C-2 directs β-configuration via neighboring group participation .

- Chiral Auxiliaries : Chiral catalysts (e.g., Jacobsen’s catalyst) resolve racemic intermediates in multi-step syntheses .

- X-ray Crystallography : Confirms absolute configuration, especially for challenging stereocenters .

How are azide-functionalized derivatives of this compound synthesized?

- Azide Introduction : Displacement of triflate groups at C-4 or C-2 with lithium azide yields azido intermediates .

- Reduction to Amine : Staudinger reaction or hydrogenation converts azides to amines, which are acetylated for further glycosylation .

What are optimal storage conditions to ensure compound stability?

- Temperature : Store at −20°C under inert atmosphere (argon) to prevent benzyl group oxidation .

- Solubility : Dissolve in anhydrous DCM or DMF for long-term stability; avoid protic solvents to minimize hydrolysis .

How can conflicting data on glycosylation yields be resolved?

- Reproducibility Checks : Validate reaction conditions (e.g., activator purity, moisture levels) across labs .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., orthoester formation) and adjust protecting group strategies .

- Computational Modeling : DFT studies predict transition-state energies to optimize reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.